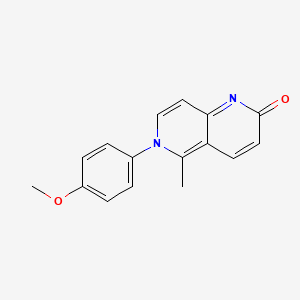

6-(4-Methoxyphenyl)-5-methyl-1,6-naphthyridin-2(6H)-one

Description

Properties

CAS No. |

141695-91-2 |

|---|---|

Molecular Formula |

C16H14N2O2 |

Molecular Weight |

266.29 g/mol |

IUPAC Name |

6-(4-methoxyphenyl)-5-methyl-1,6-naphthyridin-2-one |

InChI |

InChI=1S/C16H14N2O2/c1-11-14-7-8-16(19)17-15(14)9-10-18(11)12-3-5-13(20-2)6-4-12/h3-10H,1-2H3 |

InChI Key |

IFQRGKUDSKTTIH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CC(=O)N=C2C=CN1C3=CC=C(C=C3)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methoxyphenyl)-5-methyl-1,6-naphthyridin-2(6H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 2-amino-3-methylpyridine under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized under basic conditions to yield the desired naphthyridinone compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The compound’s reactivity is influenced by its electron-deficient naphthyridine core and substituents.

Comparison of Substituent Effects

| Substituent | Position | Role in Reactivity | Likely Reaction Type |

|---|---|---|---|

| 4-Methoxyphenyl | 6 | Electron-donating (activates phenyl ring) | Electrophilic substitution on phenyl |

| Methyl | 5 | Electron-donating (activates adjacent positions) | Electrophilic substitution on naphthyridine |

Nucleophilic Reactions at the Carbonyl Group

The ketone at position 2 is susceptible to nucleophilic attack:

-

Enolate Formation : Deprotonation of the α-carbon (adjacent to the carbonyl) could generate enolates, enabling subsequent reactions like alkylation or aldol condensation .

-

Condensation Reactions : The carbonyl group may participate in condensation with amines, hydrazines, or β-diketones, analogous to the Conard-Limpach reaction observed in other naphthyridine derivatives .

Oxidation and Reduction Reactions

-

Oxidation of the Methyl Group : The methyl group at position 5 could undergo oxidation to form a ketone or carboxylic acid under strong oxidizing conditions (e.g., KMnO₄). This would alter the compound’s lipophilicity and electronic environment .

-

Demethylation of Methoxyphenyl : The methoxy group on the phenyl ring might be converted to a hydroxyl group via acidic or oxidative demethylation (e.g., using HBr in HOAc) .

Derivatization of the Methoxyphenyl Substituent

-

Electrophilic Substitution on the Phenyl Ring : The methoxy group directs electrophiles to the para- and ortho-positions. For example, nitration or bromination could introduce new functional groups .

-

Coupling Reactions : The methoxyphenyl group may serve as a substrate for Suzuki or Heck coupling reactions to form biaryl derivatives .

Ring-Opening and Cyclization Reactions

-

Hydrolysis of the Lactam : The 2(6H)-one structure could undergo hydrolysis under acidic or basic conditions, opening the lactam ring to form a diacid or diamine derivative .

-

Annulation Reactions : Fusion with other heterocycles (e.g., thiophene or pyrimidine) might occur via condensation with appropriate reagents, as observed in related naphthyridine systems .

Research Findings and Trends

-

Biological Activity Correlation : The methoxyphenyl and methyl substituents enhance lipophilicity, which is critical for interactions with targets like PDE4 enzymes.

-

Synthetic Analogues : Structural analogues (e.g., 5-methyl-1,6-naphthyridin-2(6H)-one) exhibit reduced biological activity, highlighting the importance of the methoxyphenyl group in modulating reactivity and efficacy.

Scientific Research Applications

6-(4-Methoxyphenyl)-5-methyl-1,6-naphthyridin-2(6H)-one is a synthetic organic compound belonging to the naphthyridine class. It features a naphthyridine core substituted with a methoxyphenyl group and a methyl group, which contributes to its chemical properties. The presence of these substituents enhances its potential biological activity, making it a subject of interest in medicinal chemistry.

Scientific Research Applications

this compound is primarily used in medicinal chemistry and pharmacology. Its structural characteristics allow for further derivatization, potentially leading to new compounds with enhanced efficacy or reduced side effects.

- Anti-Inflammatory Agent Its potential as an anti-inflammatory agent makes it suitable for developing treatments for respiratory diseases and other inflammatory conditions such as asthma and chronic obstructive pulmonary disease (COPD).

- Phosphodiesterase Type 4 (PDE4) Inhibitor Research indicates that this compound exhibits significant biological activity and has been shown to interact with various biological targets, including enzymes involved in inflammatory processes. It has demonstrated potential as an inhibitor of phosphodiesterase type 4 (PDE4), which plays a crucial role in regulating inflammatory responses. Interaction studies have highlighted the compound's ability to bind effectively to various biological targets. Notably, its interaction with phosphodiesterase type 4 (PDE4) has been characterized through biochemical assays, demonstrating its inhibitory effects on enzyme activity.

Structural Comparison Table

Several compounds share structural similarities with this compound. The presence of both methoxy and methyl groups in this compound distinguishes it from these analogs by potentially enhancing lipophilicity and biological interactions.

| Compound Name | Structural Features | Biological Activity | Unique Characteristics |

|---|---|---|---|

| 5-Methyl-1,6-naphthyridin-2(6H)-one | Lacks methoxy substitution | Moderate PDE4 inhibition | Simpler structure |

| 4-Methoxyphenyl-1,5-naphthyridin-2(3H)-one | Different naphthyridine isomer | Antimicrobial activity | Different ring structure |

| 7-Hydroxy-1,6-naphthyridin-2(3H)-one | Hydroxy group instead of methoxy | Antioxidant properties | Hydroxy substitution enhances solubility |

Mechanism of Action

The mechanism of action of 6-(4-Methoxyphenyl)-5-methyl-1,6-naphthyridin-2(6H)-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Photophysical Properties

Key structural analogs differ in substituents at positions 2, 5, 6, and 8, leading to variations in electronic behavior and spectral characteristics.

Table 1: Structural and Electronic Comparison of Selected 1,6-Naphthyridinone Derivatives

Photophysical Behavior

- UV-Vis Absorption : The target compound exhibits reduced absorption intensity compared to analogs without electron-donating groups. For instance, compound 6l (bearing 4-methoxyphenyl groups at positions 6 and 8) shows a low-intensity band at ~320 nm due to disrupted π-electron conjugation .

- Emission Spectra : In dimethylformamide (DMF), the target compound’s emission is red-shifted compared to derivatives with electron-withdrawing groups (e.g., chloro or trifluoromethyl). This is attributed to intramolecular charge transfer (ICT) facilitated by the methoxy group’s electron-donating nature .

Solvent Effects

Polar solvents like DMF enhance ICT characteristics, leading to solvent-dependent emission shifts. For example, the target compound’s emission maxima in DMF correlate with the electron-donating strength of substituents (MeO > H > F > Cl) .

Key Research Findings and Data

Table 2: Spectral Data for Selected Compounds in DMF

Biological Activity

6-(4-Methoxyphenyl)-5-methyl-1,6-naphthyridin-2(6H)-one is a synthetic organic compound belonging to the naphthyridine class. This compound has garnered attention due to its unique chemical structure, which includes a methoxyphenyl group and a methyl group that enhance its biological activity. This article delves into the biological properties of this compound, focusing on its interactions with various biological targets, particularly its role as a phosphodiesterase type 4 (PDE4) inhibitor.

The molecular formula of this compound is . The presence of the methoxy and methyl groups contributes to its lipophilicity and potential interactions with biological systems.

Biological Activity

1. Inhibition of Phosphodiesterase Type 4 (PDE4)

Research indicates that this compound exhibits significant inhibitory effects on PDE4, an enzyme crucial for regulating inflammatory responses. This inhibition suggests potential therapeutic applications in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .

2. Interaction Studies

Biochemical assays have characterized the interaction of this compound with PDE4, demonstrating its ability to effectively bind and inhibit enzyme activity. These studies are essential for understanding the pharmacodynamics and pharmacokinetics of the compound, providing insights into its therapeutic potential and safety profile .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity | Unique Characteristics |

|---|---|---|---|

| 5-Methyl-1,6-naphthyridin-2(6H)-one | Lacks methoxy substitution | Moderate PDE4 inhibition | Simpler structure |

| 4-Methoxyphenyl-1,5-naphthyridin-2(3H)-one | Different naphthyridine isomer | Antimicrobial activity | Different ring structure |

| 7-Hydroxy-1,6-naphthyridin-2(3H)-one | Hydroxy group instead of methoxy | Antioxidant properties | Hydroxy substitution enhances solubility |

This comparison highlights how variations in substituents affect biological activity and chemical properties. The combination of methoxy and methyl groups in our compound may enhance its lipophilicity and biological interactions compared to its analogs .

Case Studies

Several studies have evaluated the biological activity of this compound:

Study on Anti-inflammatory Effects

In a controlled study, this compound was administered to models of inflammation. Results indicated a significant reduction in inflammatory markers compared to control groups, supporting its potential as an anti-inflammatory agent .

Cytotoxicity Assessment

A cytotoxicity assessment against various cell lines revealed that while the compound exhibits promising anti-inflammatory properties, it also maintains a favorable safety profile with minimal cytotoxic effects at therapeutic concentrations .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-(4-Methoxyphenyl)-5-methyl-1,6-naphthyridin-2(6H)-one?

- Methodological Answer : The compound can be synthesized via cyclization of pyridinone precursors. For example, 5-acetyl-3-bromo-6-(2-dimethylaminovinyl)-2(1H)-pyridinone reacts with ammonium acetate in dimethylformamide (DMF) at 95°C for 5 hours to yield brominated naphthyridinones. Subsequent dehalogenation or functionalization steps can introduce the 4-methoxyphenyl group . Decarboxylation of carboxylic acid derivatives (e.g., 6-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carboxylic acid) under neat conditions at 250–370°C also provides access to the core structure .

Q. How can alkylation reactions modify amino derivatives of this compound?

- Methodological Answer : Amino groups at the 8-position can be alkylated using reagents like N-(4-iodopentyl)phthalimide. For instance, 8-amino-6-methyl-1,6-naphthyridin-5(6H)-one reacts with the iodopentyl reagent in DMF at 80–85°C for 4–6 hours, yielding phthalimido-protected intermediates. Deprotection with hydrazine releases the primary amine derivative .

Q. What experimental conditions optimize decarboxylation in naphthyridine derivatives?

- Methodological Answer : Decarboxylation typically requires high temperatures (250–370°C) under neat (solvent-free) conditions. For example, 8-oxo-5-(pyridin-4-yl)-1,2-dihydro-1,6-naphthyridine-3-carboxylic acid yields 72% product after 3 minutes at 370°C . Lower temperatures may necessitate longer reaction times or catalytic additives.

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when varying substituents during synthesis?

- Methodological Answer : Contradictions often arise from steric or electronic effects of substituents. For example, bromine at the 3-position reduces cyclization efficiency compared to methyl groups . Systematic variation of substituents (e.g., electron-withdrawing vs. donating groups) and analysis of reaction kinetics (via HPLC or NMR monitoring) can identify rate-limiting steps. Compare yields from analogous reactions, such as the 54% yield for 3-bromo-5-methyl-1,6-naphthyridin-2(1H)-one versus higher yields for non-halogenated analogs .

Q. What strategies enable regioselective functionalization of the naphthyridine core?

- Methodological Answer : Regioselectivity is influenced by directing groups and reaction conditions. For example:

- Alkylation : The 8-amino group directs alkylation due to its nucleophilicity, as seen in the synthesis of 6-methyl-8-(1-methyl-4-phthalimidobutyl)amino derivatives .

- Cyclization : Substituents like methoxy or phenyl groups on pyridinone precursors dictate the position of ring closure. For instance, 6-phenyl-2-styryl-3-pyridinecarboxylic acid cyclizes to form 2,6,7-triphenyl derivatives under phosphoric acid catalysis .

Q. How can tautomeric stability of 1,6-naphthyridinones impact analytical characterization?

- Methodological Answer : Tautomeric equilibria (e.g., lactam-lactim forms) complicate NMR and X-ray diffraction analyses. To address this:

- Use low-temperature NMR to "freeze" tautomers .

- Compare computational predictions (DFT calculations) with experimental data to identify dominant tautomers. For example, 6-methyl-1,6-naphthyridin-5(6H)-imine hydrolyzes to the ketone under basic conditions, confirming the lactam form’s stability .

Q. What methods validate the purity and identity of derivatives with complex substituents?

- Methodological Answer : Combine orthogonal techniques:

- High-resolution mass spectrometry (HRMS) confirms molecular formulas.

- 2D NMR (COSY, HSQC) resolves overlapping signals in crowded aromatic regions.

- Single-crystal X-ray diffraction unambiguously assigns structures, especially for regioisomeric byproducts .

Key Data for Methodological Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.